Aqueous Solubility: BCP Scaffold Delivers 6-Fold to 360-Fold Improvement over Phenyl Ring Analogs
BCP-containing compounds consistently exhibit dramatically higher aqueous solubility than their direct phenyl-containing counterparts. In the γ-secretase inhibitor series (Stepan et al., 2012), replacement of the central para-fluorophenyl ring with a BCP motif (compound 1 → compound 3) increased kinetic solubility from 0.60 μM to 216 μM (360-fold improvement) and thermodynamic solubility from 1.70 μM to 19.7 μM (11.6-fold) at pH 6.5 [1]. In the Lp-PLA₂ inhibitor series (Measom et al., 2017), the BCP analog 5 showed a 9-fold increase in kinetic solubility (74 μM vs. 8 μM for darapladib 1) and >3-fold improvement in thermodynamic FaSSIF solubility (>1000 μg/mL vs. 399 μg/mL) [2]. A broader study by Auberson et al. (2017) established that BCP replacement improves aqueous solubility by at least 50-fold across multiple chemotypes [3]. This improvement is attributed to disruption of intermolecular π-stacking enabled by the three-dimensional BCP cage.
| Evidence Dimension | Aqueous kinetic solubility at pH 6.5 |
|---|---|
| Target Compound Data | BCP-γ-secretase inhibitor 3: 216 μM (kinetic), 19.7 μM (thermodynamic); BCP-LpPLA₂ inhibitor 5: 74 μM (CLND), >1000 μg/mL (FaSSIF) |
| Comparator Or Baseline | Phenyl-γ-secretase inhibitor 1 (BMS-708,163): 0.60 μM (kinetic), 1.70 μM (thermodynamic); Darapladib 1: 8 μM (CLND), 399 μg/mL (FaSSIF) |
| Quantified Difference | 360-fold (kinetic, γ-secretase series); 9-fold (CLND, Lp-PLA₂ series); ≥50-fold improvement (Auberson general study) |
| Conditions | pH 6.5 aqueous buffer (γ-secretase); CLND assay and FaSSIF pH 7.4 (Lp-PLA₂); multiple chemotypes (Auberson) |
Why This Matters
Higher aqueous solubility directly reduces formulation burden, mitigates solubility-limited absorption, and expands the developable chemical space for oral drug candidates, making BCP building blocks a strategic procurement choice for lead optimization programs facing solubility challenges.
- [1] Stepan, A. F.; et al. J. Med. Chem. 2012, 55 (7), 3414–3424. DOI: 10.1021/jm300094u. Data from Table 1 and accompanying text: kinetic solubility pH 6.5 for 1 = 0.60 μM, for 3 = 216 μM; thermodynamic solubility pH 6.5 for 1 = 1.70 μM, for 3 = 19.7 μM. View Source
- [2] Measom, N. D.; et al. ACS Med. Chem. Lett. 2017, 8 (1), 43–48. DOI: 10.1021/acsmedchemlett.6b00281. Table 1: CLND for 1 = 8 μM, for 5 = 74 μM; FaSSIF for 1 = 399 μg/mL, for 5 = >1000 μg/mL. View Source
- [3] Auberson, Y. P.; et al. ChemMedChem 2017, 12 (8), 590–598. DOI: 10.1002/cmdc.201700082. Abstract: 'replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold.' View Source
